molecular formula C17H12N2O3 B3023516 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid CAS No. 82231-91-2

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B3023516
CAS No.: 82231-91-2
M. Wt: 292.29 g/mol
InChI Key: OFQZCIUBHVXWOR-UHFFFAOYSA-N
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Description

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid: is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of a pyridazine ring substituted with phenyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid typically involves the condensation of substituted benzil with cyanoacetyl hydrazide in the presence of a catalyst. One efficient method employs a nano catalyst, such as Ce0.94Ca0.05Sr0.01O1.94 (CCSO), under solvent-free conditions at 110°C for 24 minutes . This method offers high yields (90-95%) and a short reaction time.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed.

Major Products Formed:

    Oxidation: Formation of phenyl ketones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.

Industry:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Analytical Chemistry: The compound can be used as a standard or reference material in analytical techniques.

Comparison with Similar Compounds

  • 3-Oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
  • 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile

Comparison:

  • 3-Oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamide: This compound differs by having an amide group instead of a carboxylic acid group. It may exhibit different solubility and reactivity profiles.
  • 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile: The presence of a nitrile group instead of a carboxylic acid group can significantly alter the compound’s chemical properties and potential applications.

Uniqueness:

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16-14(17(21)22)13(11-7-3-1-4-8-11)15(18-19-16)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQZCIUBHVXWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352735
Record name F3099-5022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82231-91-2
Record name F3099-5022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 grams (0.183 mole) of the product of Example 1 was reacted with a mixture of 250 mls of conc. sulfuric acid and 50 mls of distilled water. This solution was heated to 150° C. for 6 hours, cooled and the mixture poured into ice. The precipitant solid was filtered, washed with water and air dried. This solid was recrystallized from absolute ethyl alcohol to give 4.0 grams (7.5%) yield of a white solid that melts at 243°-244° C. Calculated for C17H12N2O3C, 68.6; H, 4.04; N, 9.5. Found: C, 69.8; H, 4.13; N, 9.59.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 2
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 3
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 4
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 5
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 6
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid

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